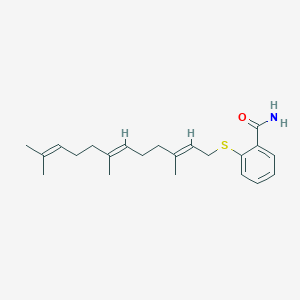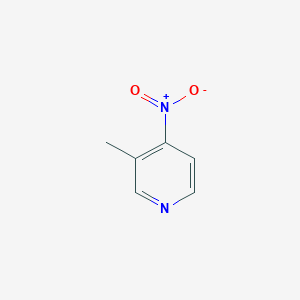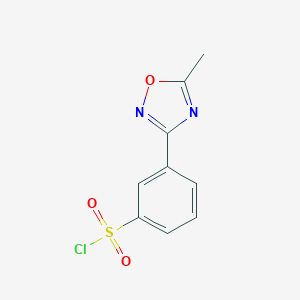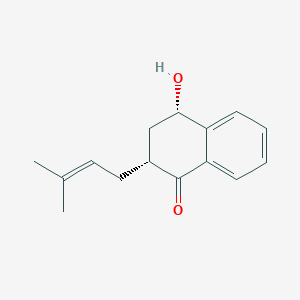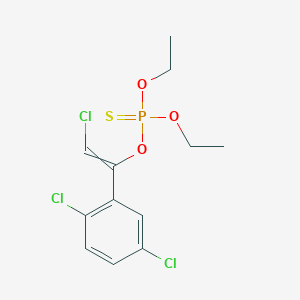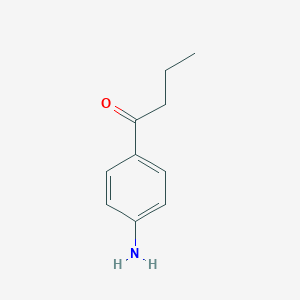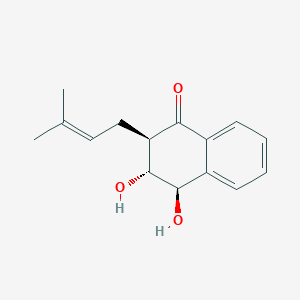
Panaxydiol
Descripción general
Descripción
Panaxydiol, also known as 4-hydroxy-3-methoxybenzyl alcohol, is a natural compound found in a variety of plants, including ginseng, and is known to have a variety of medicinal properties. It has been studied extensively in recent years due to its potential applications in medicine and biotechnology.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
Panaxydiol ha demostrado actividad citotóxica contra varias líneas celulares tumorales humanas in vitro, lo que sugiere su potencial como agente antitumoral. Los estudios in vivo han confirmado su alto potencial para el tratamiento antitumoral, convirtiéndolo en un candidato prometedor para la investigación en terapia contra el cáncer .
Tratamiento de la Colitis Ulcerosa
La investigación indica que this compound puede desempeñar un papel en el tratamiento de la colitis ulcerosa, una enfermedad inflamatoria intestinal crónica. Se dirige a vías específicas involucradas en la enfermedad, ofreciendo un posible enfoque terapéutico .
Efectos Inmunomoduladores
Como componente bioactivo relacionado con los ginsenósidos que se encuentran en el ginseng, this compound puede poseer propiedades inmunomoduladoras. Esto podría hacerlo útil para regular las respuestas inmunitarias y tratar trastornos relacionados con el sistema inmunológico .
Propiedades Antiinflamatorias
Los posibles efectos antiinflamatorios del compuesto podrían ser beneficiosos en el tratamiento de diversas afecciones inflamatorias, contribuyendo a las aplicaciones terapéuticas más amplias de los compuestos derivados del ginseng .
Medicina Tradicional China
this compound se utiliza en la medicina tradicional china, donde se valora por sus efectos farmacéuticos y su amplia aplicación, particularmente para mejorar la salud general y tratar dolencias específicas .
Producción de Ginsenósidos Raros
this compound se puede utilizar para generar ginsenósidos raros con altas actividades antitumorales mediante la modificación orientada de su parte glicósida. Esta estrategia biocatalítica aprovecha los microorganismos y sus sistemas enzimáticos para la producción .
Componente Activo en el Extracto de Ginseng
Como parte de los componentes activos que se encuentran en el extracto de ginseng, this compound contribuye a la formulación de productos como las cápsulas Painengda, que se derivan de las saponinas totales de los ginsenósidos y han identificado actividad biológica .
Mecanismo De Acción
Target of Action
Panaxydiol, a compound derived from ginseng, has been found to primarily target macrophages and the Retinoic-acid-receptor-related orphan receptor (RORγ) . Macrophages play a crucial role in the immune response, while RORγ is a major transcription factor for proinflammatory IL-17A production .
Mode of Action
This compound acts as an inverse agonist of RORγ, selectively inhibiting its transcriptional activity . Despite its inverse agonist activity, this compound induces the C-terminal AF-2 helix of RORγ to adopt a canonical active conformation . This interaction with RORγ leads to the inhibition of IL-17A production, which is known to result in inflammatory responses and autoimmune destruction of insulin-producing cells in the pancreas .
Biochemical Pathways
The action of this compound affects the RORγ/IL-17A axis , which is linked to the IL-17A pathway in pancreatic cells . By inhibiting this pathway, this compound can ameliorate conditions like Type 1 Diabetes (T1D) through improved pancreatic islet cell function . Furthermore, this compound has been found to influence cell growth, gene expression, and immunological responses .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It promotes the proliferation and differentiation of hematopoietic progenitor cells and regulates immune function . In addition, it has been found to be very efficacious for treating mice and rats with conditions like ITP (Immune Thrombocytopenia), aplastic anemia, and myelosuppression caused by chemotherapy or radiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the case of ginseng (from which this compound is derived), environmental factors like light, temperature, and soil conditions can affect the biosynthesis of ginsenosides, a group of secondary metabolites including this compound . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Panaxydiol interacts with various enzymes, proteins, and other biomolecules. It has been found to regulate tumor growth and the tumor microenvironment via various biochemical signaling pathways, and induce tumor apoptosis .
Cellular Effects
This compound influences cell function by regulating tumor growth and the tumor microenvironment . It impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the induction of tumor apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions lead to the regulation of tumor growth and the tumor microenvironment .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
(8E)-heptadeca-1,8-dien-4,6-diyne-3,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVMWGREWREVQQ-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C=CC#CC#CC(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(/C=C/C#CC#CC(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63910-76-9 | |
| Record name | 1,8-Heptadecadiene-4,6-diyne-3,10-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063910769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



